UNC1215

Description

Properties

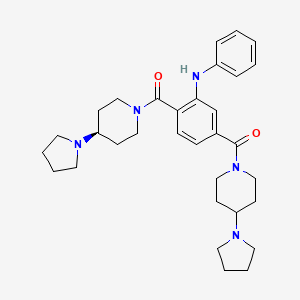

IUPAC Name |

[3-anilino-4-(4-pyrrolidin-1-ylpiperidine-1-carbonyl)phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43N5O2/c38-31(36-20-12-27(13-21-36)34-16-4-5-17-34)25-10-11-29(30(24-25)33-26-8-2-1-3-9-26)32(39)37-22-14-28(15-23-37)35-18-6-7-19-35/h1-3,8-11,24,27-28,33H,4-7,12-23H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOOIERVZAXHBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)C(=O)N4CCC(CC4)N5CCCC5)NC6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301026044 |

Source

|

| Record name | [3-Anilino-4-(4-pyrrolidin-1-ylpiperidine-1-carbonyl)phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415800-43-9 |

Source

|

| Record name | 1,1′-[2-(Phenylamino)-1,4-phenylene]bis[1-[4-(1-pyrrolidinyl)-1-piperidinyl]methanone] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415800-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Anilino-4-(4-pyrrolidin-1-ylpiperidine-1-carbonyl)phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

UNC1215: A Deep Dive into its Mechanism of Action as a Potent and Selective L3MBTL3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of UNC1215, a potent and selective chemical probe for the methyl-lysine (Kme) reader domain of the L3MBTL3 protein. This document details the molecular interactions, cellular effects, and key experimental data that define UNC1215 as a critical tool for epigenetic research.

Core Mechanism: Competitive Inhibition of L3MBTL3

UNC1215 functions as a potent and selective antagonist of the malignant brain tumor (MBT) domain-containing protein L3MBTL3.[1][2] Its primary mechanism of action is the competitive displacement of mono- or dimethyl-lysine containing peptides from the methyl-lysine (Kme) binding pocket of L3MBTL3's MBT domains.[1][2] This inhibition disrupts the "reader" function of L3MBTL3, preventing it from recognizing and binding to its histone and non-histone protein targets.

A key feature of UNC1215's interaction with L3MBTL3 is its unique 2:2 polyvalent mode of binding, as revealed by X-ray crystallography.[1] This means that two molecules of UNC1215 interact with two molecules of L3MBTL3, a distinct binding mode that contributes to its high affinity and selectivity.

Quantitative Analysis of UNC1215 Activity

The potency and selectivity of UNC1215 have been rigorously quantified through various biochemical and biophysical assays.

| Parameter | Target | Value | Assay |

| IC50 | L3MBTL3 | 40 nM | AlphaScreen |

| Kd | L3MBTL3 | 120 nM | Isothermal Titration Calorimetry (ITC) |

| Selectivity | L3MBTL3 vs. other MBT family members | >50-fold | AlphaScreen |

| Selectivity | L3MBTL3 vs. >200 other reader domains | High | Various |

Table 1: In vitro potency and selectivity of UNC1215.

| Parameter | Cell Line | Value | Assay |

| EC50 (Mobility Increase) | HEK293 (GFP-3MBT) | 50-100 nM | Fluorescence Recovery After Photobleaching (FRAP) |

| Cytotoxicity | HEK293 | No observable toxicity up to 100 µM | CellTiter-Glo |

Table 2: Cellular activity of UNC1215.

Signaling Pathways and Molecular Interactions

UNC1215's inhibition of L3MBTL3 has been shown to impact cellular pathways, notably by disrupting the interaction between L3MBTL3 and BCLAF1, a protein involved in DNA damage repair and apoptosis. This suggests a role for L3MBTL3's Kme reading function in these critical cellular processes.

Experimental Protocols

Detailed methodologies for the key experiments that elucidated the mechanism of action of UNC1215 are provided below.

AlphaScreen Assay for IC50 Determination

This assay quantifies the ability of UNC1215 to inhibit the interaction between L3MBTL3 and a biotinylated histone H4K20me2 peptide.

Workflow:

Methodology:

-

Compound Plating: Serially dilute UNC1215 in assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA) and add to a 384-well ProxiPlate.

-

Reagent Addition: Add a pre-incubated mix of His-tagged L3MBTL3 protein and biotinylated H4K20me2 peptide to each well.

-

Incubation: Incubate the plate at room temperature for 15 minutes.

-

Bead Addition: Add a mixture of Nickel Chelate AlphaScreen Acceptor beads and Streptavidin Donor beads.

-

Final Incubation: Incubate the plate in the dark at room temperature for 60-90 minutes.

-

Data Acquisition: Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the inhibitory activity of UNC1215.

Isothermal Titration Calorimetry (ITC) for Kd Determination

ITC directly measures the heat change upon binding of UNC1215 to L3MBTL3, allowing for the determination of the dissociation constant (Kd).

Methodology:

-

Sample Preparation: Dialyze both L3MBTL3 protein and UNC1215 into the same buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl).

-

ITC Instrument Setup: Load the L3MBTL3 solution into the sample cell and the UNC1215 solution into the injection syringe of the ITC instrument.

-

Titration: Perform a series of injections of UNC1215 into the L3MBTL3 solution while monitoring the heat change.

-

Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

Fluorescence Recovery After Photobleaching (FRAP) for Cellular Activity

FRAP is used to assess the mobility of GFP-tagged L3MBTL3 in the nucleus of living cells and how it is affected by UNC1215. An increase in mobility indicates displacement from less mobile chromatin.

Methodology:

-

Cell Culture and Transfection: Plate HEK293 cells on glass-bottom dishes and transfect with a vector expressing GFP-L3MBTL3.

-

Compound Treatment: Treat the cells with varying concentrations of UNC1215 or a vehicle control.

-

FRAP Imaging:

-

Acquire pre-bleach images of a selected region of interest (ROI) within the nucleus.

-

Photobleach the ROI using a high-intensity laser.

-

Acquire a time-series of post-bleach images to monitor the recovery of fluorescence in the bleached area.

-

-

Data Analysis: Measure the fluorescence intensity in the ROI over time and calculate the mobile fraction and the half-time of recovery.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction

Co-IP is employed to investigate the effect of UNC1215 on the interaction between L3MBTL3 and its binding partners, such as BCLAF1.

Workflow:

Methodology:

-

Cell Transfection and Lysis: Transfect HEK293 cells with a plasmid expressing Flag-tagged L3MBTL3. After 24-48 hours, lyse the cells in a suitable lysis buffer.

-

Compound Treatment: Treat the cell lysate with UNC1215 or a vehicle control.

-

Immunoprecipitation: Add an anti-Flag antibody to the lysate and incubate to form an antibody-antigen complex. Precipitate the complex using Protein A/G beads.

-

Washing and Elution: Wash the beads to remove non-specific binding proteins. Elute the bound proteins from the beads.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the protein of interest (e.g., BCLAF1) to assess its co-precipitation with L3MBTL3.

Conclusion

UNC1215 is a well-characterized and highly selective chemical probe for L3MBTL3. Its mechanism of action as a competitive inhibitor of the Kme reader function of L3MBTL3, coupled with its demonstrated cellular activity, makes it an invaluable tool for dissecting the biological roles of L3MBTL3 in health and disease. The experimental protocols detailed herein provide a foundation for the further investigation and application of this important research compound.

References

UNC1215 as a Chemical Probe for L3MBTL3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lethal(3)malignant brain tumor-like protein 3 (L3MBTL3) is a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors that recognize and bind to mono- and di-methylated lysine residues on histone tails.[1][2] Its function as a methyl-lysine reader implicates it in the regulation of gene expression and cellular processes such as hematopoiesis.[3] Dysregulation of L3MBTL3 has been associated with various diseases, including cancer, making it an attractive target for therapeutic intervention.[4][5] UNC1215 is a potent and selective chemical probe for the methyl-lysine (Kme) reading function of L3MBTL3. This guide provides a comprehensive technical overview of UNC1215, including its biochemical and cellular activity, selectivity, and detailed experimental protocols for its use in research and drug discovery.

Introduction to UNC1215

UNC1215 is a small molecule inhibitor that competitively displaces mono- or di-methylated lysine-containing peptides from the Kme-binding pocket of the MBT domains of L3MBTL3. Its discovery has provided a valuable tool for elucidating the biological functions of L3MBTL3. UNC1215 exhibits high affinity for L3MBTL3 and excellent selectivity over other MBT family members and a broad range of other epigenetic and non-epigenetic targets. A structurally similar but significantly less potent analog, UNC1079, serves as a valuable negative control for cellular studies.

Quantitative Data Summary

The following tables summarize the key quantitative data for UNC1215 and its negative control, UNC1079.

Table 1: In Vitro Binding Affinity and Inhibitory Potency of UNC1215 against L3MBTL3

| Compound | Assay | Parameter | Value (nM) | Reference |

| UNC1215 | Isothermal Titration Calorimetry (ITC) | Kd | 120 | |

| UNC1215 | AlphaScreen | IC50 | 40 |

Table 2: Selectivity of UNC1215 against other MBT Family Members

| Target | Selectivity vs. L3MBTL3 (fold) | Reference |

| L3MBTL1 | >75 | |

| L3MBTL4 | >50 | |

| MBTD1 | >50 | |

| SFMBT1 | >50 |

Table 3: Activity of Negative Control Compound UNC1079

| Compound | Assay | Target | Activity | Reference |

| UNC1079 | AlphaScreen | L3MBTL3 | > 10,000 nM (>1000-fold weaker than UNC1215) | |

| UNC1079 | Isothermal Titration Calorimetry (ITC) | L3MBTL3 | Weak binding |

Mechanism of Action and Signaling Pathway

UNC1215 functions by directly binding to the methyl-lysine binding pocket of the MBT domains of L3MBTL3. X-ray crystallography has revealed a unique 2:2 polyvalent mode of interaction, where two molecules of UNC1215 bridge two molecules of L3MBTL3, inducing dimerization. This interaction competitively inhibits the binding of L3MBTL3 to its natural substrates, such as mono- and di-methylated histone tails.

L3MBTL3 is involved in several cellular signaling pathways, primarily acting as a transcriptional repressor. It has been shown to be a negative regulator of the Notch signaling pathway by recruiting the histone demethylase KDM1A to Notch target genes. Additionally, L3MBTL3 is involved in the ubiquitin-dependent degradation of several non-histone proteins, including DNMT1, E2F1, and SOX2, by acting as an adaptor for the CRL4-DCAF5 E3 ubiquitin ligase complex.

Caption: L3MBTL3 signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

AlphaScreen Competition Assay

This assay is used to determine the IC50 value of UNC1215 for L3MBTL3.

Materials:

-

L3MBTL3 protein (recombinant)

-

Biotinylated histone H4 peptide containing a mono- or di-methylated lysine (e.g., H4K20me1 or H4K20me2)

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Anti-6xHis AlphaLISA Acceptor beads (PerkinElmer)

-

UNC1215 and UNC1079 (or other test compounds)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20)

-

384-well white microplates (e.g., ProxiPlate)

Procedure:

-

Prepare serial dilutions of UNC1215 and the negative control UNC1079 in assay buffer.

-

Add L3MBTL3 protein and the biotinylated histone peptide to the wells of the 384-well plate.

-

Add the serially diluted compounds to the wells.

-

Incubate the mixture at room temperature for 15-30 minutes.

-

Add a mixture of Streptavidin-coated Donor beads and anti-6xHis AlphaLISA Acceptor beads to each well.

-

Incubate the plate in the dark at room temperature for 60-90 minutes.

-

Read the plate on an EnVision multilabel reader or a similar instrument equipped for AlphaScreen.

-

Analyze the data using a suitable software (e.g., GraphPad Prism) to determine the IC50 values.

Caption: AlphaScreen assay workflow.

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the dissociation constant (Kd) of UNC1215 for L3MBTL3.

Materials:

-

L3MBTL3 protein (purified)

-

UNC1215

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

-

ITC instrument (e.g., MicroCal ITC200)

Procedure:

-

Dialyze the L3MBTL3 protein extensively against the ITC buffer.

-

Dissolve UNC1215 in the final dialysis buffer.

-

Degas both the protein and compound solutions.

-

Load the L3MBTL3 solution into the sample cell of the ITC instrument.

-

Load the UNC1215 solution into the injection syringe.

-

Perform a series of injections of UNC1215 into the sample cell while monitoring the heat change.

-

As a control, perform an identical titration of UNC1215 into buffer alone to determine the heat of dilution.

-

Analyze the integrated heat data, after subtracting the heat of dilution, using the instrument's software to fit a binding model and determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

Caption: ITC experimental workflow.

Cellular Mobility Assay (Fluorescence Recovery After Photobleaching - FRAP)

This assay is used to assess the ability of UNC1215 to engage L3MBTL3 in a cellular context.

Materials:

-

HEK293T or U2OS cells

-

Expression vector for GFP-tagged L3MBTL3

-

Transfection reagent (e.g., Lipofectamine)

-

UNC1215 and UNC1079

-

Confocal microscope with FRAP capabilities

-

Cell culture medium and supplements

Procedure:

-

Seed cells on glass-bottom dishes suitable for microscopy.

-

Transfect the cells with the GFP-L3MBTL3 expression vector.

-

Allow cells to express the fusion protein for 24-48 hours.

-

Treat the cells with varying concentrations of UNC1215 or UNC1079 for a defined period (e.g., 2-4 hours).

-

Identify cells expressing GFP-L3MBTL3 in distinct nuclear foci.

-

Acquire pre-bleach images of a region of interest (ROI) containing the foci.

-

Photobleach the ROI using a high-intensity laser.

-

Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached area.

-

Analyze the fluorescence recovery curves to determine the mobile fraction and the half-time of recovery. An increase in the mobile fraction upon UNC1215 treatment indicates displacement of L3MBTL3 from its chromatin binding sites.

Caption: FRAP experimental workflow.

Conclusion

References

- 1. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. genecards.org [genecards.org]

- 3. L3MBTL3 L3MBTL histone methyl-lysine binding protein 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. L3MBTL3 Is a Potential Prognostic Biomarker and Correlates with Immune Infiltrations in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

UNC1215: A Technical Guide to a Potent and Selective Chemical Probe for the L3MBTL3 Methyl-lysine Reader Domain

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC1215 is a first-in-class, potent, and selective chemical probe for the methyl-lysine (Kme) reading function of the L3MBTL3 protein, a member of the malignant brain tumor (MBT) family of transcriptional repressors. This document provides an in-depth technical overview of the discovery, development, and characterization of UNC1215. It includes a summary of its binding affinity, selectivity, and cellular activity, along with detailed methodologies for the key experiments utilized in its validation. Furthermore, this guide presents visualizations of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding of this critical research tool.

Introduction

The post-translational modification of histones, particularly the methylation of lysine residues, plays a pivotal role in regulating chromatin structure and gene expression. "Reader" domains recognize these specific methylation marks and translate them into downstream biological outcomes. The L3MBTL3 protein, containing three MBT domains, is a reader of mono- and di-methylated lysine (Kme1/2) and is implicated in various cellular processes, including transcriptional repression and protein degradation. Dysregulation of L3MBTL3 has been associated with diseases such as cancer.[1][2][3][4]

UNC1215 was developed as a high-affinity chemical probe to enable the study of L3MBTL3's function in normal physiology and disease.[5] It acts as a competitive antagonist, displacing L3MBTL3 from its native Kme binding partners. A key feature of UNC1215 is its unique 2:2 polyvalent mode of interaction with L3MBTL3, inducing dimerization of the reader domain. This guide serves as a comprehensive resource for researchers employing UNC1215 in their studies.

Discovery and Development

The development of UNC1215 originated from a screening effort to identify ligands for Kme reader domains. An initial hit, UNC1021, demonstrated nanomolar affinity for L3MBTL3. Structure-activity relationship (SAR) studies led to the synthesis of UNC1215, which exhibited improved potency and cellular activity. A structurally similar analog, UNC1079, which is significantly less potent, was developed as a negative control for cellular experiments.

Synthesis

The synthesis of UNC1215 and its related analogs is described in the supplementary information of the initial discovery publication. The process involves a multi-step chemical synthesis, which is not detailed here but can be referenced in the original publication for researchers interested in chemical synthesis.

Quantitative Data

The following tables summarize the key quantitative data for UNC1215 and its negative control, UNC1079.

Table 1: In Vitro Binding Affinity and Potency

| Compound | Target | Assay | Value | Reference |

| UNC1215 | L3MBTL3 | IC50 (AlphaScreen) | 40 nM | |

| UNC1215 | L3MBTL3 | Kd (ITC) | 120 nM | |

| UNC1079 | L3MBTL3 | IC50 (AlphaScreen) | > 10 µM |

Table 2: Cellular Activity

| Compound | Assay | Cell Line | Value | Reference |

| UNC1215 | Disruption of GFP-3MBT Foci | HEK293 | IC50 ≈ 500 nM | |

| UNC1215 | Cytotoxicity (CellTiter-Glo) | HEK293 | No observable toxicity up to 100 µM | |

| UNC1079 | Cytotoxicity (CellTiter-Glo) | HEK293 | No observable toxicity up to 100 µM |

Table 3: Selectivity of UNC1215

| Target Family | Representative Members | Activity | Reference |

| MBT Domain Proteins | L3MBTL1, L3MBTL4, MBTD1, SFMBT | >50-fold selective for L3MBTL3 | |

| Other Kme Readers | Over 200 reader domains | Highly selective for L3MBTL3 | |

| Histone Methyltransferases | Panel of HMTs | Inactive | |

| Bromodomains | Panel of Bromodomains | No significant interaction | |

| Lysine Demethylases | Panel of KDMs | No significant interaction | |

| Kinases | Panel of 50 kinases | Weak inhibition of FLT3 at 10 µM | |

| GPCRs | Panel of GPCRs | Negligible activity |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize UNC1215.

AlphaScreen Competition Assay

This assay was used to determine the IC50 of UNC1215 for L3MBTL3.

-

Principle: A biotinylated histone peptide (e.g., H3K4me1) is captured by streptavidin-coated donor beads, and a GST-tagged L3MBTL3 protein is captured by glutathione-coated acceptor beads. In the absence of an inhibitor, the interaction between L3MBTL3 and the histone peptide brings the beads into proximity, generating a chemiluminescent signal. UNC1215 competes with the histone peptide for binding to L3MBTL3, thus reducing the signal.

-

Protocol:

-

Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA).

-

Add GST-L3MBTL3 and biotinylated histone peptide to the wells of a 384-well plate.

-

Add serial dilutions of UNC1215 or DMSO vehicle control.

-

Incubate at room temperature for 15 minutes.

-

Add a suspension of streptavidin-donor and glutathione-acceptor beads.

-

Incubate in the dark at room temperature for 1 hour.

-

Read the plate on an AlphaScreen-compatible reader.

-

Calculate IC50 values from the resulting dose-response curves.

-

Isothermal Titration Calorimetry (ITC)

ITC was used to determine the dissociation constant (Kd) of UNC1215 for L3MBTL3.

-

Principle: ITC directly measures the heat change that occurs when two molecules interact. A solution of the ligand (UNC1215) is titrated into a solution of the protein (L3MBTL3), and the heat released or absorbed is measured.

-

Protocol:

-

Dialyze both L3MBTL3 protein and UNC1215 into the same buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl).

-

Load the L3MBTL3 solution into the sample cell of the calorimeter.

-

Load the UNC1215 solution into the injection syringe.

-

Perform a series of injections of UNC1215 into the L3MBTL3 solution while monitoring the heat change.

-

Integrate the heat pulses and plot them against the molar ratio of ligand to protein.

-

Fit the data to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

-

Western Blot for Target Engagement

Western blotting can be used to assess the downstream consequences of L3MBTL3 inhibition by UNC1215. For example, it can be used to measure changes in the levels of proteins whose stability is regulated by L3MBTL3.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the protein of interest.

-

Protocol:

-

Treat cells with UNC1215 or DMSO for the desired time.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against the protein of interest (e.g., BCLAF1, or L3MBTL3 itself) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Fluorescence Recovery After Photobleaching (FRAP)

FRAP was used to measure the mobility of GFP-L3MBTL3 in the nucleus of living cells.

-

Principle: A specific region of a cell expressing a fluorescently tagged protein is photobleached with a high-intensity laser. The rate at which fluorescence recovers in the bleached region is a measure of the mobility of the fluorescent protein.

-

Protocol:

-

Plate HEK293 cells on glass-bottom dishes and transfect with a plasmid encoding GFP-L3MBTL3.

-

Treat the cells with UNC1215 or DMSO.

-

Mount the dish on a confocal microscope equipped with an environmental chamber to maintain physiological conditions.

-

Identify a cell expressing GFP-L3MBTL3 and acquire a pre-bleach image.

-

Use a high-intensity laser to bleach a defined region of interest (ROI) within the nucleus.

-

Acquire a time-lapse series of images to monitor the recovery of fluorescence in the ROI.

-

Measure the fluorescence intensity in the ROI over time and normalize it to the pre-bleach intensity.

-

Fit the recovery curve to a mathematical model to determine the mobile fraction and the half-time of recovery.

-

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to confirm the direct binding of UNC1215 to L3MBTL3 in a cellular context.

-

Principle: The binding of a ligand can stabilize a protein, leading to an increase in its melting temperature. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble protein remaining is quantified.

-

Protocol:

-

Treat intact cells with UNC1215 or DMSO.

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction from the aggregated proteins by centrifugation.

-

Analyze the amount of soluble L3MBTL3 in the supernatant by western blot or other quantitative methods.

-

A shift in the melting curve to a higher temperature in the presence of UNC1215 indicates target engagement.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to UNC1215 and L3MBTL3.

Caption: L3MBTL3 Signaling Pathway and Inhibition by UNC1215.

Caption: AlphaScreen Assay Experimental Workflow.

Caption: Fluorescence Recovery After Photobleaching (FRAP) Workflow.

Conclusion

UNC1215 is a well-characterized and highly valuable chemical probe for investigating the biological roles of L3MBTL3. Its high potency, selectivity, and demonstrated cellular activity, along with the availability of a robust negative control, make it an ideal tool for target validation and for dissecting the downstream consequences of L3MBTL3 inhibition. This technical guide provides the essential information and methodologies to enable researchers to effectively utilize UNC1215 in their studies of chromatin biology and drug discovery.

References

- 1. L3MBTL3 Is a Potential Prognostic Biomarker and Correlates with Immune Infiltrations in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. uniprot.org [uniprot.org]

- 4. L3MBTL3 L3MBTL histone methyl-lysine binding protein 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Function of L3MBTL3, a Target of the Chemical Probe UNC1215

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L3MBTL3, a member of the Malignant Brain Tumor (MBT) family of proteins, is a critical reader of mono- and di-methylated lysine residues on histone and non-histone proteins. This recognition function positions L3MBTL3 as a key player in the regulation of chromatin structure, gene transcription, and protein stability. The development of UNC1215, a potent and selective chemical probe, has been instrumental in elucidating the multifaceted roles of L3MBTL3. This technical guide provides a comprehensive overview of L3MBTL3 function, with a particular focus on the molecular mechanisms targeted by UNC1215. We present quantitative data on UNC1215's interaction with L3MBTL3, detailed experimental protocols for studying this interaction and its downstream consequences, and visual representations of the key signaling pathways in which L3MBTL3 is implicated.

UNC1215: A Potent and Selective Chemical Probe for L3MBTL3

UNC1215 is a vital tool for dissecting the biological functions of L3MBTL3. It acts as a competitive inhibitor of the methyl-lysine (Kme) reading function of L3MBTL3's MBT domains.[1][2][3]

Quantitative Data on UNC1215 Activity

The potency and selectivity of UNC1215 have been rigorously characterized, making it a reliable probe for cellular and in vitro studies.

| Parameter | Value | Assay | Reference |

| Binding Affinity (Kd) | 120 nM | Isothermal Titration Calorimetry (ITC) | [1][2] |

| IC50 | 40 nM | AlphaScreen | |

| Selectivity | >50-fold vs. other MBT family members | AlphaScreen | |

| Cellular Potency (EC50) | ~500 nM | Disruption of GFP-3MBT foci formation | |

| Cytotoxicity | No observable toxicity up to 100 µM | CellTiter-Glo |

Mechanism of Action

UNC1215 competitively binds to the aromatic cage within the MBT domains of L3MBTL3, the same pockets that recognize mono- and di-methylated lysine residues. This binding event displaces L3MBTL3 from its native chromatin and non-histone protein targets, thereby inhibiting its downstream functions. X-ray crystallography has revealed a unique 2:2 polyvalent mode of interaction between UNC1215 and L3MBTL3.

Core Functions of L3MBTL3

L3MBTL3's ability to recognize methylated lysine residues underpins its involvement in several fundamental cellular processes.

Transcriptional Repression and Chromatin Compaction

As a member of the Polycomb group (PcG) of proteins, L3MBTL3 is associated with transcriptional repression. It recognizes repressive histone marks, such as mono- and di-methylated H3K4 and H4K20, leading to chromatin compaction and the silencing of target genes.

Regulation of Protein Stability via the Ubiquitin-Proteasome System

A crucial function of L3MBTL3 is its role as an adapter protein that links the CRL4-DCAF5 E3 ubiquitin ligase complex to specific methylated non-histone protein substrates, targeting them for proteasomal degradation. This pathway is critical for controlling the levels of key cellular proteins involved in cell cycle, DNA methylation, and pluripotency.

Known substrates of the L3MBTL3/CRL4-DCAF5 pathway include:

-

DNMT1 (DNA Methyltransferase 1): L3MBTL3 recognizes methylated DNMT1, leading to its ubiquitination and degradation. This provides a mechanism for regulating DNA methylation patterns.

-

SOX2: The pluripotency factor SOX2 is also targeted for degradation by this pathway following its methylation.

-

E2F1: The cell cycle regulator E2F1 is another substrate, highlighting L3MBTL3's role in cell proliferation control.

Involvement in Signaling Pathways

L3MBTL3 is a key modulator of the Notch signaling pathway , an evolutionarily conserved pathway crucial for development. In the absence of a Notch signal, L3MBTL3 interacts with the transcription factor RBPJ. This interaction recruits the histone demethylase KDM1A (LSD1) to Notch target gene enhancers, leading to the demethylation of the activating H3K4me2 mark and subsequent transcriptional repression.

Experimental Protocols

Detailed methodologies are essential for the accurate investigation of L3MBTL3 function and the effects of UNC1215.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for UNC1215 Inhibition

This assay is used to quantify the inhibitory effect of UNC1215 on the interaction between L3MBTL3 and a methylated histone peptide.

Principle: The assay relies on the proximity of a donor and an acceptor bead. When in close proximity, a singlet oxygen molecule generated by the donor bead upon excitation at 680 nm diffuses to the acceptor bead, which then emits light at 520-620 nm.

Materials:

-

His-tagged L3MBTL3 protein

-

Biotinylated histone H4K20me1 or H4K20me2 peptide

-

Streptavidin-coated Donor beads

-

Anti-His antibody-conjugated Acceptor beads

-

UNC1215

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

384-well white microplates

Procedure:

-

Prepare a solution of His-tagged L3MBTL3 and biotinylated histone peptide in assay buffer.

-

Add UNC1215 at various concentrations to the wells of the microplate.

-

Add the L3MBTL3-peptide mix to the wells.

-

Incubate at room temperature for 30 minutes.

-

Add a mixture of Streptavidin-Donor beads and anti-His-Acceptor beads to each well.

-

Incubate in the dark at room temperature for 60 minutes.

-

Read the plate on an AlphaScreen-capable plate reader.

Data Analysis: The IC50 value is determined by plotting the AlphaScreen signal against the logarithm of the UNC1215 concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the direct binding of UNC1215 to L3MBTL3 in intact cells.

Principle: Ligand binding stabilizes the target protein, increasing its melting temperature. This change in thermal stability can be detected by quantifying the amount of soluble protein remaining after heat treatment.

Materials:

-

Cells expressing L3MBTL3 (e.g., HEK293T)

-

UNC1215

-

DMSO (vehicle control)

-

PBS with protease inhibitors

-

Thermal cycler

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

-

SDS-PAGE and Western blotting reagents

-

Anti-L3MBTL3 antibody

Procedure:

-

Treat cells with UNC1215 or DMSO for a specified time (e.g., 1 hour).

-

Harvest and wash the cells, then resuspend in PBS with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Centrifuge to pellet aggregated proteins.

-

Collect the supernatant (soluble protein fraction).

-

Analyze the amount of soluble L3MBTL3 in each sample by Western blotting using an anti-L3MBTL3 antibody.

Data Analysis: Plot the band intensity of soluble L3MBTL3 against the temperature for both UNC1215-treated and control samples. A shift in the melting curve to a higher temperature in the presence of UNC1215 indicates target engagement.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the genomic regions where L3MBTL3 is bound.

Procedure:

-

Cross-link proteins to DNA in living cells using formaldehyde.

-

Lyse the cells and shear the chromatin into smaller fragments by sonication.

-

Immunoprecipitate the L3MBTL3-DNA complexes using an anti-L3MBTL3 antibody.

-

Reverse the cross-links and purify the immunoprecipitated DNA.

-

Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify proteins that interact with L3MBTL3.

Procedure:

-

Lyse cells to release protein complexes.

-

Incubate the cell lysate with an anti-L3MBTL3 antibody to capture L3MBTL3 and its interacting partners.

-

Use protein A/G beads to pull down the antibody-protein complexes.

-

Wash the beads to remove non-specific binders.

-

Elute the protein complexes from the beads.

-

Identify the interacting proteins by Western blotting or mass spectrometry.

Visualizing L3MBTL3 Signaling Pathways

Graphviz diagrams provide a clear representation of the molecular interactions and logical flow within the signaling pathways involving L3MBTL3.

Caption: L3MBTL3-mediated protein degradation pathway.

Caption: L3MBTL3's role in repressing Notch signaling.

Caption: Mechanism of action of the chemical probe UNC1215.

Conclusion

L3MBTL3 is a multifaceted protein that plays a pivotal role in epigenetic regulation and protein homeostasis. The chemical probe UNC1215 has proven to be an indispensable tool for dissecting the complex functions of L3MBTL3. Its high potency and selectivity allow for the precise interrogation of L3MBTL3's methyl-lysine reading activity in a variety of biological contexts. The continued use of UNC1215 and the development of novel research methodologies will undoubtedly lead to a deeper understanding of L3MBTL3's role in health and disease, potentially paving the way for new therapeutic strategies targeting this important epigenetic reader.

References

- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 2. RBPJ/CBF1 interacts with L3MBTL3/MBT1 to promote repression of Notch signaling via histone demethylase KDM1A/LSD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]

UNC1215: A Technical Guide to a Chemical Probe for L3MBTL3 in Malignant Brain Tumor Research

Executive Summary: Malignant brain tumors, such as glioblastoma and medulloblastoma, present significant therapeutic challenges due to their complex biology and resistance to conventional treatments. Epigenetic regulators have emerged as critical targets for novel therapeutic strategies. This technical guide focuses on UNC1215, a potent and selective chemical probe for the methyl-lysine (Kme) reader protein L3MBTL3 (Lethal(3) malignant brain tumor-like protein 3). We detail the mechanism of action of UNC1215, its binding kinetics, and its selectivity. Furthermore, we explore the crucial roles of its target, L3MBTL3, in key signaling pathways implicated in brain tumor pathogenesis, including ubiquitin-mediated protein degradation and the Notch signaling pathway. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of UNC1215 as a tool to investigate L3MBTL3 function, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows.

Introduction to UNC1215 and its Target, L3MBTL3

Malignant gliomas are the most common primary cancers of the central nervous system, with glioblastoma (GBM) being the most aggressive and lethal type in adults.[1][2] Medulloblastoma is the most common malignant brain tumor in children.[3] The prognosis for these diseases remains poor, driving the search for novel therapeutic targets.[1][3]

Epigenetic "reader" domains, which recognize post-translational modifications on histones and other proteins, are key components of the cellular machinery that regulates gene expression. The malignant brain tumor (MBT) family of proteins are methyl-lysine readers that function in chromatin interaction and transcriptional repression. One such member, L3MBTL3, has been implicated in critical cellular processes and its dysregulation is linked to cancer.

To investigate the function of L3MBTL3, a potent and selective small-molecule inhibitor, UNC1215, was developed. It serves as a first-in-class chemical probe for the L3MBTL3 methyl-lysine reader domain, providing a powerful tool to dissect its role in various signaling pathways and diseases. This guide will provide an in-depth look at the properties of UNC1215 and its application in the context of malignant brain tumor research.

UNC1215: A Selective Chemical Probe for L3MBTL3

Mechanism of Action

UNC1215 is a potent and selective antagonist of the methyl-lysine (Kme) reading function of L3MBTL3. It competitively binds to the Kme-binding pocket within the MBT domains of L3MBTL3, displacing mono- or dimethylated lysine-containing peptides. X-ray crystallography has revealed that UNC1215 engages with L3MBTL3 in a unique 2:2 polyvalent mode of interaction. In a cellular context, UNC1215 is cell-permeable, non-toxic, and directly binds to L3MBTL3, leading to an increase in the cellular mobility of GFP-L3MBTL3 fusion proteins and disrupting its nuclear localization.

Potency and Selectivity

UNC1215 exhibits high affinity for L3MBTL3 and remarkable selectivity over other epigenetic and non-epigenetic targets. This high degree of selectivity allows researchers to attribute observed cellular effects with confidence to the antagonism of L3MBTL3's Kme-binding function.

| Target | Assay Type | Metric | Value (nM) | Selectivity vs. L3MBTL3 |

| L3MBTL3 | AlphaScreen | IC₅₀ | 40 | - |

| L3MBTL3 | Isothermal Titration Calorimetry (ITC) | K_d_ | 120 | - |

| L3MBTL1 | AlphaScreen | IC₅₀ | 2,000 | 50-fold |

| L3MBTL4, MBTD1, SFMBT | AlphaScreen | IC₅₀ | >2,000 | >50-fold |

| 53BP1 | AlphaScreen | IC₅₀ | >4,000 | >100-fold |

| PHF20 | Isothermal Titration Calorimetry (ITC) | K_d_ | 5,600 - 9,400 | ~47 to 78-fold |

| UHRF1, CBX7, JARID1A | AlphaScreen | IC₅₀ | >30,000 | >750-fold |

Table 1: Potency and Selectivity of UNC1215. This table summarizes the inhibitory concentration (IC₅₀) and dissociation constant (K_d_) of UNC1215 for its primary target L3MBTL3 and various off-targets, demonstrating its high selectivity.

UNC1215 has also been screened against a panel of 50 diverse kinases, inhibiting 49 of them by less than 15% at a concentration of 10 µM.

The Role of L3MBTL3 in Malignant Brain Tumor Signaling

L3MBTL3 is involved in several signaling pathways that are highly relevant to the pathobiology of malignant brain tumors. UNC1215 is a critical tool for elucidating these functions.

L3MBTL3-Mediated Protein Degradation Pathway

Recent studies have shown that L3MBTL3 is a key component of a lysine methylation-dependent proteolysis pathway. It acts as a reader for methylated non-histone proteins and serves as an adapter to recruit the CRL4-DCAF5 E3 ubiquitin ligase complex, which then targets these proteins for degradation. A notable substrate in this pathway is the transcription factor SOX2, which is frequently overexpressed in glioblastoma and acts as an oncogene. By inhibiting L3MBTL3, UNC1215 can block the degradation of methylated SOX2, providing a method to study the dynamics of this post-translational regulation.

L3MBTL3 as a Modulator of the Notch Signaling Pathway

The Notch signaling pathway is crucial for cell proliferation and is implicated in medulloblastoma tumorigenesis. L3MBTL3 has been identified as a tumor suppressor in this context. It interacts with RBPJ, a key transcriptional co-factor for Notch, and is recruited to the enhancers of Notch target genes to repress their expression. Deletions of the L3MBTL3 locus are observed in some medulloblastoma patients, leading to aberrant de-repression of Notch target genes and promoting tumorigenesis. UNC1215 can be used to probe the methyl-lysine-dependent aspects of this repressive function.

Disruption of the L3MBTL3-BCLAF1 Interaction

UNC1215 was instrumental in identifying a novel, Kme-dependent interaction between L3MBTL3 and BCLAF1 (Bcl-2-associated transcription factor 1), a protein implicated in DNA damage repair and apoptosis. In U2OS cells, L3MBTL3 and BCLAF1 colocalize in nuclear foci, and treatment with UNC1215 disrupts these foci and reduces the interaction as confirmed by immunoprecipitation. This highlights the utility of UNC1215 in discovering and validating new protein-protein interactions mediated by methyl-lysine recognition.

Application of UNC1215 in Preclinical Research

While direct studies of UNC1215 on malignant brain tumor cell lines are not yet widely published, its characterization as a potent and selective probe makes it an invaluable tool for preclinical investigation.

Cellular Target Engagement

The ability of UNC1215 to enter cells and bind to L3MBTL3 has been demonstrated. Researchers can use UNC1215 at recommended concentrations of 100 nM to 1 µM to pharmacologically inhibit L3MBTL3 function in cultured brain tumor cells, including patient-derived glioblastoma stem cells (GSCs). This allows for the investigation of L3MBTL3's role in cell proliferation, stemness, and resistance to therapy.

In Vivo Models

Although in vivo efficacy data for UNC1215 in brain tumor models is not currently available, its target L3MBTL3 has been shown to have a tumor suppressor role in a genetically engineered mouse model of medulloblastoma. Future studies could involve administering UNC1215 to orthotopic xenograft mouse models of glioblastoma (e.g., using U87 or U251 cells) or medulloblastoma to assess its ability to cross the blood-brain barrier and affect tumor growth.

Key Experimental Protocols

L3MBTL3 Inhibition Assay (AlphaScreen)

Objective: To measure the potency of an inhibitor (e.g., UNC1215) in disrupting the interaction between L3MBTL3 and a methylated histone peptide.

Principle: This is a bead-based, no-wash immunoassay. A GST-tagged L3MBTL3 protein is captured by Glutathione Donor beads, and a biotinylated, methylated histone peptide (e.g., H4K20me2) is captured by Streptavidin Acceptor beads. When in proximity, excitation of the Donor bead results in a singlet oxygen transfer to the Acceptor bead, which emits light. A competitive inhibitor disrupts the protein-peptide interaction, reducing the signal.

Methodology:

-

Prepare serial dilutions of UNC1215 in assay buffer.

-

In a 384-well plate, add GST-L3MBTL3 protein and the biotinylated histone peptide.

-

Add the UNC1215 dilutions to the appropriate wells.

-

Add a mixture of Glutathione Donor and Streptavidin Acceptor beads.

-

Incubate the plate in the dark at room temperature for 30-60 minutes.

-

Read the plate on an AlphaScreen-capable plate reader.

-

Plot the signal against the logarithm of inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To determine the effect of UNC1215 on the viability of malignant brain tumor cell lines.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the amount of ATP present, which indicates the presence of metabolically active, viable cells. A luciferase reaction generates a luminescent signal proportional to the amount of ATP.

Methodology:

-

Seed glioblastoma cells (e.g., U87, U251) in a white-walled 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of UNC1215 and add them to the wells. Include vehicle-only (e.g., DMSO) controls.

-

Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C and 5% CO₂.

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

Calculate percent viability relative to vehicle-treated controls and determine IC₅₀ values.

Co-Immunoprecipitation (Co-IP) for Protein Interaction

Objective: To validate the interaction between L3MBTL3 and a putative binding partner (e.g., BCLAF1) and test the disruptive effect of UNC1215.

Methodology:

-

Transfect cells (e.g., HEK293T) with a Flag-tagged L3MBTL3 construct.

-

Treat a subset of transfected cells with UNC1215 (e.g., 1-5 µM) for 4-24 hours.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clear the lysates with protein A/G beads.

-

Incubate the lysates with an anti-Flag antibody overnight at 4°C.

-

Add protein A/G beads to pull down the antibody-protein complexes.

-

Wash the beads extensively to remove non-specific binders.

-

Elute the proteins from the beads using SDS-PAGE sample buffer and heat.

-

Analyze the eluates by Western blotting using antibodies against the Flag-tag (to confirm IP) and the endogenous interacting partner (e.g., BCLAF1).

In Vivo Orthotopic Xenograft Model for Brain Tumor Studies

Objective: To evaluate the efficacy of a compound like UNC1215 on tumor growth in a preclinical animal model that mimics human brain tumors.

Methodology:

-

Cell Preparation: Culture human glioblastoma cells (e.g., U251, GL261) for implantation. For tracking, cells can be engineered to express a reporter like luciferase.

-

Animal Model: Use immunodeficient mice (e.g., nude or NOD/SCID) for human cell lines or immunocompetent syngeneic mice (e.g., C57BL/6 for GL261 cells).

-

Intracranial Injection: Anesthetize the mouse and secure it in a stereotactic frame. Drill a small burr hole in the skull at predetermined coordinates. Slowly inject a suspension of tumor cells (e.g., 1 x 10⁵ cells in 2-4 µl) into the brain parenchyma (e.g., striatum).

-

Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques like bioluminescence imaging (for luciferase-expressing cells) or MRI. Monitor animal health and body weight.

-

Drug Treatment: Once tumors are established, randomize mice into treatment (UNC1215) and vehicle control groups. Administer the compound via a relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.

-

Endpoint Analysis: At the end of the study (or when humane endpoints are reached), sacrifice the animals. Harvest the brains for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) to assess tumor size and characteristics. Compare survival rates between treatment and control groups.

Conclusion and Future Perspectives

UNC1215 is a highly valuable chemical probe that has enabled significant insights into the biological functions of the L3MBTL3 methyl-lysine reader. Its high potency and selectivity make it an ideal tool for dissecting the role of L3MBTL3 in the complex signaling networks that drive malignant brain tumors. Research has established L3MBTL3 as a key player in pathways governing protein stability and Notch signaling, both of which are central to cancer biology.

Future research should focus on applying UNC1215 directly to patient-derived glioblastoma stem cell models to investigate L3MBTL3's role in maintaining the cancer stem cell phenotype, a key driver of therapeutic resistance and tumor recurrence. Furthermore, preclinical in vivo studies using orthotopic brain tumor models are essential to evaluate the therapeutic potential of targeting L3MBTL3, including assessing the brain penetrance and efficacy of UNC1215 or its optimized derivatives. The continued use of this probe will undoubtedly uncover new facets of brain tumor biology and may validate L3MBTL3 as a bona fide therapeutic target for these devastating diseases.

References

UNC1215: A Deep Dive into its Structure-Activity Relationship and Therapeutic Potential

For Immediate Release

CHAPEL HILL, N.C. – In the intricate world of epigenetic regulation, the ability to selectively target proteins that "read" chemical modifications on histones is a key frontier in drug discovery. UNC1215, a potent and selective chemical probe, has emerged as a critical tool for interrogating the function of the L3MBTL3 protein, a methyl-lysine reader implicated in transcriptional repression and cancer. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of UNC1215, detailing the experimental methodologies used to elucidate its mechanism of action and offering a glimpse into its potential as a therapeutic agent.

Core Findings: Potency, Selectivity, and a Unique Binding Mode

UNC1215 is a high-affinity ligand for the malignant brain tumor (MBT) domains of L3MBTL3, exhibiting a dissociation constant (Kd) of 120 nM and an IC50 of 40 nM in biochemical assays.[1][2] Its selectivity is a key feature, showing over 50-fold greater potency for L3MBTL3 compared to other MBT family members and high specificity against a broad panel of over 200 other reader domains.[1][3]

X-ray crystallography has revealed a novel 2:2 polyvalent mode of interaction between UNC1215 and L3MBTL3, a finding that has significant implications for its high affinity and selectivity.[1] This unique binding mechanism, where two molecules of UNC1215 interact with a dimer of L3MBTL3, provides a structural basis for the rational design of next-generation inhibitors.

Structure-Activity Relationship: Unpacking the Molecular Determinants of Potency

The development of UNC1215 and its analogs has provided crucial insights into the chemical features necessary for potent L3MBTL3 inhibition. The SAR studies highlight the importance of specific chemical moieties in driving binding affinity and selectivity. A structurally similar analog, UNC1079, serves as a valuable negative control, being over 1000-fold less potent than UNC1215.

| Compound | L3MBTL3 IC50 (nM) | L3MBTL1 IC50 (µM) | Selectivity (L3MBTL1/L3MBTL3) |

| UNC1215 | 24 ± 7.6 | >50 | >2083 |

| UNC1079 | >10,000 | >50 | - |

Table 1: Comparative inhibitory activity of UNC1215 and its negative control, UNC1079, against L3MBTL3 and the related MBT family member, L3MBTL1. Data derived from AlphaScreen assays.

Experimental Protocols: The Methodologies Behind the Discoveries

The characterization of UNC1215 has relied on a suite of robust biochemical and cellular assays. The following are detailed methodologies for the key experiments cited:

AlphaScreen™ Assay for L3MBTL3 Inhibition

This bead-based proximity assay is used to measure the ability of a compound to disrupt the interaction between L3MBTL3 and a methylated histone peptide.

Principle: Biotinylated histone H4 peptide mono-methylated at lysine 20 (H4K20me1) is captured by streptavidin-coated donor beads. GST-tagged L3MBTL3 protein is captured by glutathione-coated acceptor beads. When the protein and peptide interact, the beads are brought into close proximity, generating a chemiluminescent signal upon laser excitation. Inhibitors that disrupt this interaction lead to a decrease in the signal.

Protocol:

-

Reagents:

-

Assay Buffer: 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20.

-

GST-L3MBTL3 protein.

-

Biotinylated H4K20me1 peptide.

-

Streptavidin Donor Beads and Glutathione Acceptor Beads (PerkinElmer).

-

-

Procedure:

-

Add 5 µL of compound dilutions (in assay buffer with 1% DMSO) to a 384-well ProxiPlate.

-

Add 5 µL of GST-L3MBTL3 (final concentration ~20 nM) to each well.

-

Incubate for 15 minutes at room temperature.

-

Add 5 µL of biotinylated H4K20me1 peptide (final concentration ~20 nM) to each well.

-

Incubate for 15 minutes at room temperature.

-

Add 5 µL of a 1:1 mixture of donor and acceptor beads (final concentration 10 µg/mL each) in the dark.

-

Incubate for 1 hour at room temperature in the dark.

-

Read the plate on an EnVision plate reader (PerkinElmer).

-

-

Data Analysis: IC50 values are calculated from the dose-response curves using a four-parameter logistic fit.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Principle: A solution of the ligand (UNC1215) is titrated into a solution of the protein (L3MBTL3) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured for each injection.

Protocol:

-

Sample Preparation:

-

L3MBTL3 protein and UNC1215 are extensively dialyzed against the same buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT) to minimize heats of dilution.

-

-

Instrumentation: A MicroCal iTC200 or similar instrument is used.

-

Procedure:

-

The sample cell is filled with L3MBTL3 solution (e.g., 10-20 µM).

-

The injection syringe is filled with UNC1215 solution (e.g., 100-200 µM).

-

A series of small injections (e.g., 2 µL) of UNC1215 are made into the L3MBTL3 solution at a constant temperature (e.g., 25°C).

-

The heat change for each injection is recorded.

-

-

Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.

Cellular Assays for Target Engagement and Cytotoxicity

CellTiter-Glo® Luminescent Cell Viability Assay: This assay is used to assess the cytotoxicity of compounds.

Principle: The assay measures the amount of ATP present, which is an indicator of metabolically active cells.

Protocol:

-

HEK293 cells are seeded in a 96-well plate and treated with a range of compound concentrations for a specified time (e.g., 72 hours).

-

CellTiter-Glo® reagent is added to each well.

-

Luminescence is measured using a plate reader.

Signaling Pathways and Experimental Workflows

The biological context of UNC1215's action is critical to understanding its potential. L3MBTL3 functions as a transcriptional repressor, and its activity is intertwined with key cellular signaling pathways.

Caption: L3MBTL3 Signaling Pathway.

The experimental workflow for evaluating UNC1215 follows a logical progression from initial biochemical characterization to cellular and in vivo studies.

Caption: Experimental Workflow for UNC1215 Evaluation.

Conclusion and Future Directions

UNC1215 stands as a landmark achievement in the field of chemical biology, providing an exquisitely selective tool to dissect the biological functions of L3MBTL3. The detailed understanding of its structure-activity relationship, coupled with robust experimental validation, has paved the way for the development of even more potent and drug-like inhibitors. Further investigation into the downstream effects of L3MBTL3 inhibition in various disease models, facilitated by probes like UNC1215, holds the promise of novel therapeutic strategies for a range of human diseases, including cancer. The unique 2:2 binding stoichiometry also presents an exciting avenue for the design of bivalent inhibitors with potentially enhanced affinity and selectivity. The continued exploration of the L3MBTL3 signaling axis, with UNC1215 as a guide, is poised to yield significant insights into the complex interplay of epigenetic regulation in health and disease.

References

Biophysical Characterization of UNC1215 Binding to the L3MBTL3 Methyl-Lysine Reader Domain: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical overview of the biophysical and structural characterization of the interaction between the chemical probe UNC1215 and the methyl-lysine reader protein L3MBTL3. It includes quantitative binding data, detailed experimental methodologies, and visualizations of key processes and interactions.

Executive Summary

Lethal(3)malignant brain tumor-like protein 3 (L3MBTL3) is a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors that recognize and bind to mono- and di-methylated lysine residues on histone tails.[1][2][3][4] The chemical probe UNC1215 was developed as a potent and selective antagonist for the methyl-lysine (Kme) reading function of L3MBTL3.[1] Biophysical studies have been crucial in elucidating the affinity, thermodynamics, and unique binding mechanism of UNC1215. Isothermal titration calorimetry (ITC) established a direct binding affinity in the nanomolar range, while competitive binding assays confirmed its inhibitory potency. X-ray crystallography has provided high-resolution structural insights, revealing a novel 2:2 polyvalent binding mode where two UNC1215 molecules bridge two L3MBTL3 proteins. This guide summarizes the key quantitative data and experimental protocols used to characterize this important chemical probe-protein interaction.

Quantitative Binding and Inhibition Data

The interaction between UNC1215 and L3MBTL3 has been quantified using various biophysical techniques. The data consistently demonstrates a high-affinity interaction.

Table 2.1: Binding Affinity and Potency of UNC1215 for L3MBTL3

| Parameter | Value | Method | Description |

| Kd | 120 nM | Isothermal Titration Calorimetry (ITC) | Direct binding affinity constant between UNC1215 and L3MBTL3. |

| IC50 | 40 nM | AlphaScreen | Half-maximal inhibitory concentration in a competitive peptide displacement assay. |

Table 2.2: Binding Data for Related Compounds and L3MBTL3 Mutants

| Compound / Mutant | Parameter | Value | Method | Significance |

| UNC1079 | Activity | > 10 µM | AlphaScreen | Structurally similar negative control, demonstrating >1000-fold weaker activity than UNC1215. |

| L3MBTL3 (D381A) | Binding | Abrogated | ITC | Mutation in the second MBT domain's aromatic cage completely disrupts UNC1215 binding. |

| L3MBTL3 (D274A) | Binding | Weaker Affinity | ITC | Mutation in the first MBT domain's aromatic cage weakens UNC1215 binding compared to wild-type. |

| UNC2533 | Kd | 370 nM | ITC | A second-generation antagonist that also binds in a 2:2 complex with L3MBTL3. |

| UNC2533 | IC50 | 62 nM | AlphaScreen | Potent inhibition comparable to UNC1215. |

Structural Basis of Interaction

X-ray crystallography has been instrumental in defining the mechanism of UNC1215's interaction with L3MBTL3.

A Unique 2:2 Polyvalent Binding Mode

The co-crystal structure of UNC1215 with the three tandem MBT domains of L3MBTL3 (3MBT) revealed an unprecedented 2:2 binding stoichiometry (PDB ID: 4FL6). In this arrangement, two molecules of L3MBTL3 are bridged by two molecules of UNC1215. Each UNC1215 molecule engages with the aromatic cages of both the first and second MBT domains (domain 1 and domain 2) of separate L3MBTL3 proteins, effectively dimerizing them. This polyvalent interaction is key to the high affinity and selectivity of UNC1215.

Caption: UNC1215 induces a 2:2 dimerization of L3MBTL3.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of biophysical data. The following sections describe the core experimental protocols used to characterize the UNC1215-L3MBTL3 interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Protocol:

-

Protein Preparation: The construct of L3MBTL3 containing the three MBT domains (residues 226-518) is expressed and purified. The final protein buffer is typically 20 mM HEPES, pH 7.5, and 150 mM NaCl.

-

Compound Preparation: UNC1215 is dissolved in a matching buffer, with a small percentage of DMSO if required for solubility (typically <2%).

-

ITC Experiment:

-

The L3MBTL3 protein solution (e.g., 20 µM) is loaded into the sample cell of the microcalorimeter.

-

The UNC1215 solution (e.g., 200 µM) is loaded into the injection syringe.

-

A series of small, precise injections (e.g., 2-3 µL) of the UNC1215 solution are made into the sample cell at a constant temperature (e.g., 25°C).

-

The heat change after each injection is measured and recorded.

-

-

Data Analysis: The resulting heat changes per injection are integrated and plotted against the molar ratio of UNC1215 to L3MBTL3. This binding isotherm is then fitted to a suitable binding model (e.g., one-site binding) to derive the thermodynamic parameters.

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

AlphaScreen Competition Assay

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology used to study biomolecular interactions in a high-throughput format. For UNC1215, a competition assay is used to measure its ability to displace a known methylated histone peptide binder.

Protocol:

-

Reagent Preparation:

-

Acceptor Beads: Nickel Chelate (Ni-NTA) Acceptor beads are conjugated with His-tagged L3MBTL3 protein.

-

Donor Beads: Streptavidin-coated Donor beads are conjugated with a biotinylated histone peptide containing a methylated lysine recognized by L3MBTL3 (e.g., biotin-H3K4me2).

-

Inhibitor: UNC1215 is serially diluted to various concentrations.

-

-

Assay Procedure:

-

His-tagged L3MBTL3 is incubated with the biotin-H3K4me2 peptide in the presence of varying concentrations of UNC1215.

-

Ni-NTA Acceptor beads are added and incubated to bind the His-tagged L3MBTL3.

-

Streptavidin Donor beads are added and incubated in the dark to bind the biotinylated peptide.

-

-

Detection: The plate is read on an AlphaScreen-capable plate reader. If L3MBTL3 binds the peptide, the Donor and Acceptor beads are brought into close proximity (~200 nm). Excitation of the Donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. UNC1215 competes with the peptide for binding to L3MBTL3, disrupting the bead proximity and causing a decrease in the signal.

-

Data Analysis: The signal intensity is plotted against the logarithm of the inhibitor concentration. The resulting dose-response curve is fitted to a four-parameter logistic equation to determine the IC50 value.

Caption: Principle of the AlphaScreen competition assay.

References

- 1. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Scholarly Article or Book Chapter | Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain | ID: mw22vd362 | Carolina Digital Repository [cdr.lib.unc.edu]

- 4. The L3MBTL3 Methyl-Lysine Reader Domain Functions As a Dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of UNC1215: A Technical Guide

UNC1215 is a pioneering chemical probe recognized as a potent and selective inhibitor of the L3MBTL3 methyl-lysine (Kme) reader domain.[1][2][3] This document provides an in-depth technical overview of its in vitro characterization, detailing its binding affinity, mechanism of action, selectivity, and the experimental protocols used for its validation. It is intended for researchers, scientists, and professionals in the field of drug development exploring the epigenetic regulation landscape.

Quantitative Data Summary

The following tables summarize the key quantitative metrics defining the in vitro and cellular activity of UNC1215.

Table 1: Binding Affinity and Inhibitory Potency of UNC1215 against L3MBTL3

| Parameter | Value | Assay Method | Notes |

| IC50 | 40 nM[1][2] | AlphaScreen | Measures the concentration required to inhibit 50% of L3MBTL3's binding to a methylated histone peptide. |

| Kd | 120 nM | Isothermal Titration Calorimetry (ITC) | Measures the dissociation constant, indicating direct binding affinity to the L3MBTL3 protein. |

| Cellular EC50 | 50-100 nM | Fluorescence Recovery After Photobleaching (FRAP) | Effective concentration to induce a half-maximal response in increasing the nuclear mobility of GFP-L3MBTL3 in HEK293 cells. |

Table 2: Selectivity Profile of UNC1215

| Target Class | Target | Affinity / Activity | Assay Method |

| MBT Family | L3MBTL1 | Kd = 9.4 ± 1.7 μM | Isothermal Titration Calorimetry (ITC) |

| L3MBTL1 | IC50 = 1.0 µM | AlphaScreen | |

| Other Readers | PHF20 (Tudor Domain) | Kd = 5.6 ± 0.5 μM | Isothermal Titration Calorimetry (ITC) |

| UHRF1, CBX7, JARID1A | Inactive up to 30 μM | AlphaScreen | |

| GPCRs | M1 Muscarinic Receptor | Ki = 97 nM; IC50 = 3.5 μM (Antagonist) | Radioligand Binding / Functional Assay |

| M2 Muscarinic Receptor | Ki = 72 nM; IC50 > 30 μM (Weak Antagonist) | Radioligand Binding / Functional Assay | |

| Kinases | FLT3 | 64% inhibition at 10 μM | Kinase Panel Screen |

| Panel of 49 other kinases | <15% inhibition at 10 μM | Kinase Panel Screen | |

| Cytotoxicity | HEK293 Cells | No observable cytotoxicity up to 100 μM | CellTiter-Glo Luminescent Cell Viability Assay |

Mechanism of Action

UNC1215 functions by competitively displacing mono- or dimethyl-lysine containing peptides from the methyl-lysine binding pockets of L3MBTL3. X-ray crystallography has revealed a novel and unusual 2:2 polyvalent binding mode. In this conformation, two molecules of UNC1215 bridge two molecules of the L3MBTL3 three-MBT domain construct (3MBT). This interaction is primarily mediated by the aromatic cages of the first and second MBT domains. A critical hydrogen bond is formed between a pyrrolidine nitrogen of UNC1215 and the residue Asp381 in domain 2, while a salt bridge is formed with Asp274 in domain 1 of the adjacent L3MBTL3 molecule, stabilizing this unique complex.

Caption: UNC1215's 2:2 polyvalent mechanism, inhibiting Kme peptide binding.

Experimental Protocols

Detailed methodologies for the key in vitro and cellular assays are provided below.

AlphaScreen Competition Assay

This assay quantitatively measures the ability of UNC1215 to disrupt the interaction between L3MBTL3 and a biotinylated histone peptide containing a methylated lysine.

-

Reagent Preparation : Compound plates are prepared by diluting UNC1215 in assay buffer (20 mM Tris pH 8.0, 25 mM NaCl, 2 mM DTT, 0.05% Tween-20).

-

Incubation : 1 μL of the compound dilution is added to a 384-well Proxiplate. Subsequently, 9 μL of a protein-peptide mix (containing His-tagged L3MBTL3 and a biotinylated histone H4K20me2 peptide) is added and incubated for 30 minutes at room temperature.

-

Bead Addition : 2 μL of a mix containing streptavidin-coated donor beads and nickel-chelate acceptor beads (45 μg/mL in assay buffer) is added. The plates are incubated for an additional 30 minutes in the dark.

-

Detection : The plate is read on an EnVision multilabel reader. When the protein-peptide interaction is intact, the beads are brought into proximity, generating a luminescent signal. UNC1215 disrupts this interaction, leading to a decrease in signal.

-

Data Analysis : IC50 values are calculated from dose-response curves using a 4-parameter curve fit.

Caption: Workflow of the AlphaScreen assay with and without UNC1215.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of UNC1215 to L3MBTL3, allowing for the determination of the dissociation constant (Kd).

-

Sample Preparation : Purified L3MBTL3 protein is placed in the sample cell of the calorimeter. UNC1215 is loaded into the injection syringe. Both are in an identical buffer solution.

-

Titration : A series of small, precise injections of UNC1215 into the protein solution is performed.

-

Heat Measurement : The instrument measures the minute heat changes (endothermic or exothermic) that occur with each injection as the ligand binds to the protein.

-

Data Analysis : The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a model to determine the thermodynamic parameters of the interaction, including the Kd, stoichiometry (n), and enthalpy (ΔH).

Fluorescence Recovery After Photobleaching (FRAP)

This cellular assay measures the effect of UNC1215 on the mobility of L3MBTL3 within the nucleus of live cells.

-

Cell Transfection : HEK293T/17 cells are transfected with a construct expressing L3MBTL3 fused to Green Fluorescent Protein (GFP-L3MBTL3).

-

Compound Treatment : Cells are treated with varying concentrations of UNC1215 or a negative control compound (UNC1079).

-

Photobleaching : A high-intensity laser is used to irreversibly photobleach the GFP signal in a defined region of interest (ROI) within the nucleus.

-

Fluorescence Recovery : The rate at which fluorescence recovers in the bleached ROI is monitored over time using low-intensity laser scanning. This recovery is due to the movement of unbleached GFP-L3MBTL3 molecules from the surrounding area into the ROI.

-

Data Analysis : The fluorescence recovery curve is analyzed to determine the mobile fraction and the halftime of recovery (t₁/₂). An increase in mobility (faster recovery) upon UNC1215 treatment indicates that the compound displaces L3MBTL3 from less mobile chromatin binding sites. The EC50 is determined from the dose-response curve of recovery times.

Caption: Experimental workflow for the FRAP (Fluorescence Recovery After Photobleaching) assay.

Protein Pull-Down Assay

This assay confirms the direct interaction between UNC1215 and its target proteins in vitro.

-

Compound Immobilization : A biotinylated version of UNC1215 is pre-bound to streptavidin-coated beads.

-

Protein Incubation : Purified GST-tagged fusion proteins (e.g., GST-L3MBTL3) are incubated with the UNC1215-bound beads overnight at 4°C in a binding buffer (50 mM Tris HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 5 mM EDTA, 5 mM EGTA, 15 mM MgCl₂).

-

Washing : The beads are washed to remove non-specifically bound proteins.

-

Elution and Detection : The bound proteins are eluted from the beads and analyzed by SDS-PAGE and Western blotting using an anti-GST antibody to detect the pulled-down protein.

Cell Viability Assay

This assay is used to determine the cytotoxicity of UNC1215.

-

Cell Seeding : HEK293 cells are seeded in 96-well plates.

-

Compound Treatment : Cells are treated with a range of concentrations of UNC1215 or a control compound for a specified period (e.g., 72 hours).

-

Reagent Addition : CellTiter-Glo® Luminescent Cell Viability Assay reagent is added to the wells. This reagent lyses the cells and contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.

-

Signal Measurement : Luminescence is measured using a plate reader.

-

Data Analysis : The luminescent signal from treated cells is compared to that of untreated control cells to determine the percentage of cell viability.

Selectivity and Off-Target Profile

A critical aspect of a chemical probe's characterization is its selectivity. UNC1215 demonstrates high selectivity for L3MBTL3 over other members of the MBT family (>50-fold) and shows minimal activity against a broad panel of over 200 other reader domains, kinases, and GPCRs. The most notable off-target interactions are with the M1 and M2 muscarinic receptors, although the functional antagonism is significantly weaker than its on-target potency.